molecular formula C13H10O2 B1296334 2-Dibenzofuranmethanol CAS No. 86607-82-1

2-Dibenzofuranmethanol

Cat. No.: B1296334
CAS No.: 86607-82-1
M. Wt: 198.22 g/mol
InChI Key: ZMBVDFRNENAAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dibenzofuranmethanol can be synthesized from dibenzofuran-2-carbaldehyde through a reduction reaction. The process involves the following steps :

  • Dissolve dibenzofuran-2-carbaldehyde in tetrahydrofuran (THF).
  • Add sodium tetrahydroborate (NaBH4) to the solution and stir for 2 hours at room temperature.
  • Quench the reaction by adding an aqueous solution of hydrogen chloride (HCl).
  • Extract the product using dichloromethane (CH2Cl2), wash with water and brine, and dry over sodium sulfate (Na2SO4).
  • Filter and concentrate the solution under vacuum to obtain this compound as an off-white solid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring high yield, and maintaining purity.

Chemical Reactions Analysis

Types of Reactions: 2-Dibenzofuranmethanol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form dibenzofuran-2-methanol.

    Oxidation: It can be oxidized to form dibenzofuran-2-carboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed:

    Reduction: Dibenzo[b,d]furan-2-ylmethanol.

    Oxidation: Dibenzo[b,d]furan-2-carboxylic acid.

    Substitution: Substituted dibenzofuran derivatives depending on the nucleophile used.

Comparison with Similar Compounds

2-Dibenzofuranmethanol can be compared with other similar compounds, such as:

    Dibenzofuran: The parent compound, which lacks the hydroxyl group present in this compound.

    Dibenzofuran-2-carbaldehyde: The precursor used in the synthesis of this compound.

    Dibenzofuran-2-carboxylic acid: The oxidation product of this compound.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound and other derivatives .

Properties

IUPAC Name

dibenzofuran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVDFRNENAAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006951
Record name 2-Dibenzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86607-82-1
Record name 2-Dibenzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86607-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dibenzofuranmethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Dibenzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of dibenzo[b,d]furan-2-carbaldehyde (191 mg, 973 μmol) in THF (10 mL) in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added NaBH4 (37 mg, 0.978 mmol) and the mixture was stirred for 2 h at RT and quenched by adding 10 mL of a 1 N aq. HCl solution. The reaction mixture was stirred at RT for 20 min and extracted with CH2Cl2 (2×50 mL). The organic phase was washed with water (10 mL), brine (10 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum to afford dibenzo[b,d]furan-2-ylmethanol CCH 34116 as an off-white solid (192 mg, 100% yield).
Quantity
191 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.